BenchChemオンラインストアへようこそ!

Hatomarubigin B

angucycline antibiotics regioisomerism structure-activity relationship

Hatomarubigin B (CAS 139501-91-0) is a member of the hatomarubigin family of isotetracenone antibiotics, classified within the broader angucycline group of aromatic polyketides. It is produced by fermentation of Streptomyces sp.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
CAS No. 139501-91-0
Cat. No. B148837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHatomarubigin B
CAS139501-91-0
Synonymshatomarubigin B
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC
InChIInChI=1S/C20H16O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,21H,7-8H2,1-2H3/t9-/m0/s1
InChIKeyIAWMODONDSIOEK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hatomarubigin B (CAS 139501-91-0): Structural Identity, Angucycline Classification, and Procurement Baseline


Hatomarubigin B (CAS 139501-91-0) is a member of the hatomarubigin family of isotetracenone antibiotics, classified within the broader angucycline group of aromatic polyketides. It is produced by fermentation of Streptomyces sp. strain 2238-SVT4 alongside its congeners hatomarubigins A, C, and D [1]. Its core structure features a benz[a]anthraquinone skeleton with a defined (S)-configuration at the 3-methyl position, an 8-methoxy substituent, and an 11-hydroxy group — a regioisomeric substitution pattern that distinguishes it from hatomarubigin A (which bears a 6-hydroxy group) [2]. The compound has a molecular formula of C20H16O5 and a monoisotopic mass of 336.10 Da . Hatomarubigin B was originally identified for its ability to enhance colchicine cytotoxicity against multidrug-resistant (MDR) tumor cells, a property shared across the hatomarubigin family but with compound-specific potency differences [3].

Why Generic Angucycline Substitution Cannot Replace Hatomarubigin B in MDR Reversal Research


Within the hatomarubigin family, substitution of one congener for another is not functionally equivalent due to regioisomeric differences in the benz[a]anthraquinone core that dictate both biosynthetic positioning and biological potency. Hatomarubigin A (6-hydroxy) and hatomarubigin B (11-hydroxy) differ specifically in the location of the phenolic hydroxyl group on the aromatic framework [1]. This structural divergence has measurable consequences: hatomarubigin A demonstrates the highest synergistic potentiation of colchicine cytotoxicity among all four congeners, establishing a clear potency hierarchy that makes each compound a distinct experimental tool rather than an interchangeable analog [2]. Furthermore, hatomarubigin B occupies a defined node in the biosynthetic pathway — it is the product of HrbU O-methyltransferase acting on an 8-O-demethyl precursor and can serve as a substrate for further dimerization to hatomarubigin D via HrbY methylene-bridge-forming enzyme, making it the optimal choice when studying pathway intermediates or enzymatic conversion steps [3].

Hatomarubigin B Quantitative Differentiation: Evidence-Based Comparison Against Structural Analogs


Regioisomeric Hydroxyl Positioning: 11-OH (Hatomarubigin B) vs. 6-OH (Hatomarubigin A) Defines Functional Identity

Hatomarubigin B is distinguished from hatomarubigin A by the position of a single phenolic hydroxyl group on the benz[a]anthraquinone scaffold: the 11-position in hatomarubigin B versus the 6-position in hatomarubigin A. Both compounds share the same molecular formula (C20H16O5) and molecular weight (336.34 Da), making them regioisomers [1]. This regioisomeric difference was established by comprehensive 2D NMR analysis in the original isolation paper and confirmed by subsequent biosynthetic gene cluster characterization [2]. The structural distinction is not trivial: the 11-hydroxy substitution pattern places hatomarubigin B at a different position in the biosynthetic grid, where it can be acted upon by HrbY to form the dimeric hatomarubigin D [3].

angucycline antibiotics regioisomerism structure-activity relationship natural product chemistry

Differential Colchicine Potentiation Potency: Hatomarubigin A Outperforms Hatomarubigin B in MDR KB-C2 Cells

In a direct comparative study of all four hatomarubigins (A, B, C, and D) for their ability to potentiate colchicine-induced cytotoxicity in multidrug-resistant KB-C2 cells, hatomarubigin A demonstrated the highest synergistic effect, establishing a clear rank-order potency difference within the family [1]. Hatomarubigins as a class were found to potentiate both colchicine- and vinblastine-induced cytotoxicity specifically against KB-C2 MDR cells, but did not potentiate adriamycin-induced cytotoxicity, nor did they affect drug-sensitive parental KB cells, indicating a selective MDR-reversal mechanism [1]. The finding that hatomarubigin A shows the highest potentiating activity means that hatomarubigin B serves as a lower-potency comparator — this differential potency profile across congeners enables structure-activity relationship (SAR) studies where the 11-OH regioisomer (B) can be directly contrasted with the 6-OH regioisomer (A) to probe hydroxyl-position contributions to MDR reversal activity.

multidrug resistance reversal colchicine potentiation KB-C2 cells P-glycoprotein

Biosynthetic Node Specificity: Hatomarubigin B as Substrate for HrbY-Mediated Dimerization to Hatomarubigin D

Hatomarubigin B occupies a defined and non-redundant position in the hatomarubigin biosynthetic pathway. Heterologous expression of the hrb gene cluster (hrbR1–hrbX) in Streptomyces lividans TK23 resulted in production of hatomarubigins A, B, and C, but not the dimeric hatomarubigin D. Hatomarubigin D was obtained only upon addition of the hrbY gene product, which catalyzes methylene-bridge formation using hatomarubigin C as substrate [1]. Within this pathway architecture, hatomarubigin B is biosynthetically positioned as a monomeric intermediate that can be further enzymatically processed [2]. The gene disruption study of hrbF revealed that removal of this regulatory gene leads to production of a new metabolite (hatomarubigin F, identified as 5-hydroxyhatomarubigin E), demonstrating that the core hatomarubigin scaffold — including hatomarubigin B — can be redirected to yield novel analogs through genetic manipulation [3].

biosynthetic pathway heterologous expression HrbY enzyme angucycline dimerization

Chemosensitizer Specificity: Hatomarubigins Potentiate Colchicine and Vinblastine but Not Adriamycin in MDR Cells

The hatomarubigin family — including hatomarubigin B — demonstrates a restricted chemosensitization profile that is mechanistically informative. In KB-C2 multidrug-resistant cells, hatomarubigins potentiated colchicine- and vinblastine-induced cytotoxicity but did not potentiate adriamycin-induced cytotoxicity, nor did they show intrinsic cytotoxicity against drug-sensitive KB cells [1]. This selectivity pattern suggests that hatomarubigins interact with a specific subset of P-glycoprotein (P-gp)-mediated efflux substrates, potentially through a binding site or mechanism distinct from that of classical P-gp inhibitors such as verapamil or cyclosporin A, which typically show broader chemosensitization profiles. The lack of effect on parental KB cells further indicates that the compounds function specifically as MDR reversal agents rather than as direct cytotoxic agents [2].

chemosensitization colchicine vinblastine adriamycin P-glycoprotein substrate selectivity

Synthetic Accessibility: Enantioselective Total Synthesis of (+)-Hatomarubigin B Achieved with Defined Yield

The first enantioselective total synthesis of (+)-hatomarubigin B was achieved using a tetra-O-acetyl diborate-promoted Diels-Alder reaction as the key step, yielding the natural enantiomer with 98% enantiomeric excess [1]. This synthetic route provides access to hatomarubigin B independent of fermentation, with an overall yield of 8% from the naphthazarin glucoside starting material over multiple steps including sequential aromatization, photooxidation, and glucosyl hydrolysis [1]. A separate racemic synthesis of (±)-hatomarubigin B and C has also been described using a Diels-Alder approach with (E,1R*,5R*)-3-(2′-methoxyvinyl)-5-methylcyclohex-2-en-1-ol and 5-acetoxy-8-hydroxy-1,4-naphthoquinone, providing an alternative synthetic route for analog generation [2]. In contrast, no total synthesis of hatomarubigin A or hatomarubigin D has been reported to date, making hatomarubigin B uniquely accessible through both fermentation and chemical synthesis.

total synthesis Diels-Alder reaction angucycline synthesis enantioselective synthesis

Hatomarubigin B Procurement Scenarios: Where This Specific Congener Provides Irreplaceable Value


Structure-Activity Relationship (SAR) Studies of Hydroxyl Position Effects on MDR Reversal Activity

Hatomarubigin B (11-OH) and hatomarubigin A (6-OH) form the only known regioisomeric pair within the angucycline class where hydroxyl position can be correlated with colchicine-potentiation potency. Because hatomarubigin A has been demonstrated to exhibit the highest synergistic effect among all four congeners [1], procurement of hatomarubigin B is essential as the matched 11-OH comparator for dissecting the contribution of phenolic hydroxyl regiochemistry to P-glycoprotein interaction and MDR reversal efficacy. No other angucycline pair offers this precise SAR opportunity.

Biosynthetic Pathway Engineering and Enzymatic Conversion Studies Targeting the Dimerization Branch Point

The hatomarubigin biosynthetic pathway features a unique dimerization step catalyzed by HrbY, which converts hatomarubigin C to the methylene-bridged dimer hatomarubigin D [1]. Hatomarubigin B, as a pathway intermediate sharing the 11-OH substitution pattern with hatomarubigin C, is positioned adjacent to this dimerization branch. Researchers studying HrbY substrate specificity, engineering the pathway for novel dimeric angucyclines, or conducting precursor-directed biosynthesis must use authentic hatomarubigin B as a reference standard and potential alternative substrate — hatomarubigin A cannot serve this role due to its divergent 6-OH regiochemistry.

Chemical Biology Probe Development for P-gp Substrate Class Selectivity Profiling

Hatomarubigins — including hatomarubigin B — exhibit a restricted chemosensitization profile: they potentiate colchicine and vinblastine (tubulin-targeting agents) but not adriamycin (a DNA-intercalating anthracycline) in MDR cells, and show no effect on drug-sensitive parental cells [1]. This narrow substrate selectivity contrasts with broad-spectrum P-gp inhibitors such as verapamil. For researchers developing chemical probes to dissect P-gp substrate recognition or to identify colchicine-class-specific MDR reversal agents, hatomarubigin B provides a structurally defined starting point that can be further modified through its established synthetic routes [2].

Synthetic Methodology Development Using the Only Enantioselectively Accessible Hatomarubigin Scaffold

Hatomarubigin B is the sole hatomarubigin for which an enantioselective total synthesis has been published, achieving 98% ee via a Diels-Alder-based strategy [1]. For academic and industrial laboratories developing new synthetic methodologies toward angucycline natural products, hatomarubigin B serves as the only validated synthetic target within the hatomarubigin family. Procurement of authentic (+)-hatomarubigin B as a chiral reference standard is critical for confirming the enantiopurity of synthetic material and for benchmarking new catalytic asymmetric approaches to the benz[a]anthraquinone scaffold.

Quote Request

Request a Quote for Hatomarubigin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.